

Application Notes and Protocols: Use of [18F]F-DPP in PET Imaging Studies

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Compound of Interest

Compound Name: **3,3-Dipropylpiperidine**

Cat. No.: **B15327844**

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Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that enables the non-invasive visualization and quantification of physiological processes *in vivo*.^{[1][2][3]} The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics.^[1] This document provides detailed application notes and protocols for the use of a novel investigational PET tracer, [18F]Fluoro-**3,3-dipropylpiperidine** ([18F]F-DPP), for imaging sigma-1 receptors ($\sigma 1R$) in the brain. The $\sigma 1R$ is a chaperone protein implicated in a variety of neurological and psychiatric disorders, making it an attractive target for molecular imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preclinical evaluation of [18F]F-DPP.

Table 1: Radiosynthesis and Quality Control of [18F]F-DPP

Parameter	Value
Radiochemical Yield (decay-corrected)	35 ± 5% (n=10)
Molar Activity	110 ± 25 GBq/µmol (n=10)
Radiochemical Purity	>98%
Synthesis Time	45 minutes

Table 2: In Vitro Autoradiography in Rodent Brain Tissue

Brain Region	[¹⁸ F]F-DPP Binding (pmol/g tissue)
Cerebellum	15.2 ± 2.1
Cortex	9.8 ± 1.5
Hippocampus	12.5 ± 1.8
Striatum	8.1 ± 1.2

Table 3: In Vivo Biodistribution in Rodents (60 min post-injection)

Organ	% Injected Dose per Gram (%ID/g)
Brain	2.5 ± 0.4
Heart	1.8 ± 0.3
Lungs	3.1 ± 0.6
Liver	15.7 ± 2.9
Kidneys	5.2 ± 1.1
Muscle	0.9 ± 0.2
Bone	1.1 ± 0.3

Table 4: In Vivo PET Imaging in Rodent Brain

Parameter	Value
Peak Standardized Uptake Value (SUV)	3.2 ± 0.5
Time to Peak Uptake	15 minutes
Target-to-Background Ratio (Cerebellum/Muscle)	16.9 ± 3.2

Experimental Protocols

Radiosynthesis of [18F]F-DPP

This protocol describes the automated, two-step radiosynthesis of [18F]F-DPP from a tosylated precursor.

Materials:

- 3,3-Dipropyl-N-tosyl-4-hydroxypiperidine (precursor)
- [18F]Fluoride
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Water for injection
- Sterile filters (0.22 µm)
- Automated synthesis module

Procedure:

- [18F]Fluoride Trapping: Load the aqueous [18F]fluoride solution onto a pre-conditioned anion exchange cartridge.

- Elution and Drying: Elute the trapped $[18\text{F}]$ fluoride into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water. Dry the $[18\text{F}]$ fluoride by azeotropic distillation under a stream of nitrogen.
- Radiolabeling: Add the tosylated precursor dissolved in anhydrous acetonitrile to the dried $[18\text{F}]$ K-K222 complex. Heat the reaction mixture at 110°C for 15 minutes.
- Purification: Purify the crude reaction mixture using semi-preparative HPLC.
- Formulation: Collect the fraction containing $[18\text{F}]$ F-DPP, remove the HPLC solvent under vacuum, and formulate the final product in sterile saline for injection.
- Quality Control: Perform quality control tests for radiochemical purity, molar activity, and sterility.

In Vitro Cell Uptake Assay

This protocol details the measurement of $[18\text{F}]$ F-DPP uptake in a cell line overexpressing the sigma-1 receptor (e.g., C6- σ 1R) and a control cell line.

Materials:

- C6- σ 1R cells and control C6 cells
- Cell culture medium
- $[18\text{F}]$ F-DPP
- Phosphate-buffered saline (PBS)
- Gamma counter

Procedure:

- Cell Plating: Plate C6- σ 1R and C6 cells in 24-well plates and allow them to adhere overnight.
- Tracer Incubation: Replace the culture medium with fresh medium containing $[18\text{F}]$ F-DPP (approximately 0.1 MBq/mL).

- Incubation: Incubate the cells at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
- Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to stop the uptake.
- Cell Lysis: Lyse the cells with a suitable lysis buffer.
- Counting: Measure the radioactivity in the cell lysates using a gamma counter.
- Data Analysis: Express the cell uptake as a percentage of the added radioactivity per milligram of protein.

In Vivo PET Imaging in Rodents

This protocol outlines the procedure for performing a dynamic PET scan in a rodent model.

Materials:

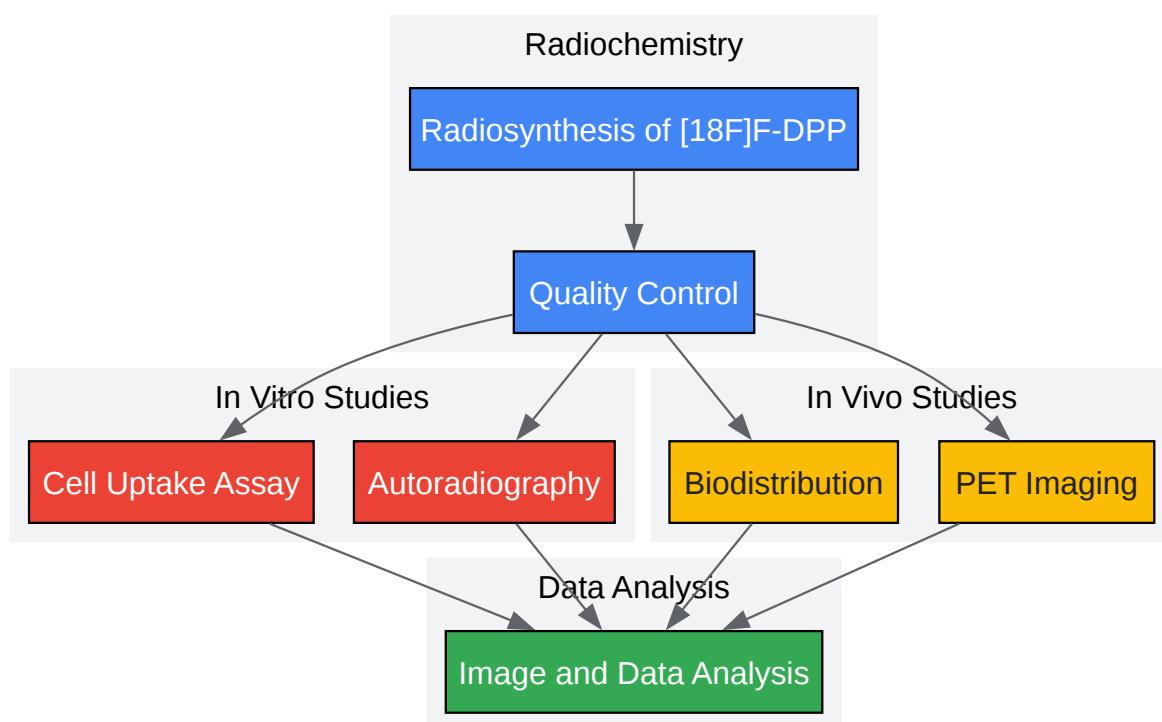
- Anesthetized rodent (e.g., Sprague-Dawley rat)
- $[18\text{F}]\text{F-DPP}$
- PET/CT scanner
- Anesthesia system
- Tail vein catheter

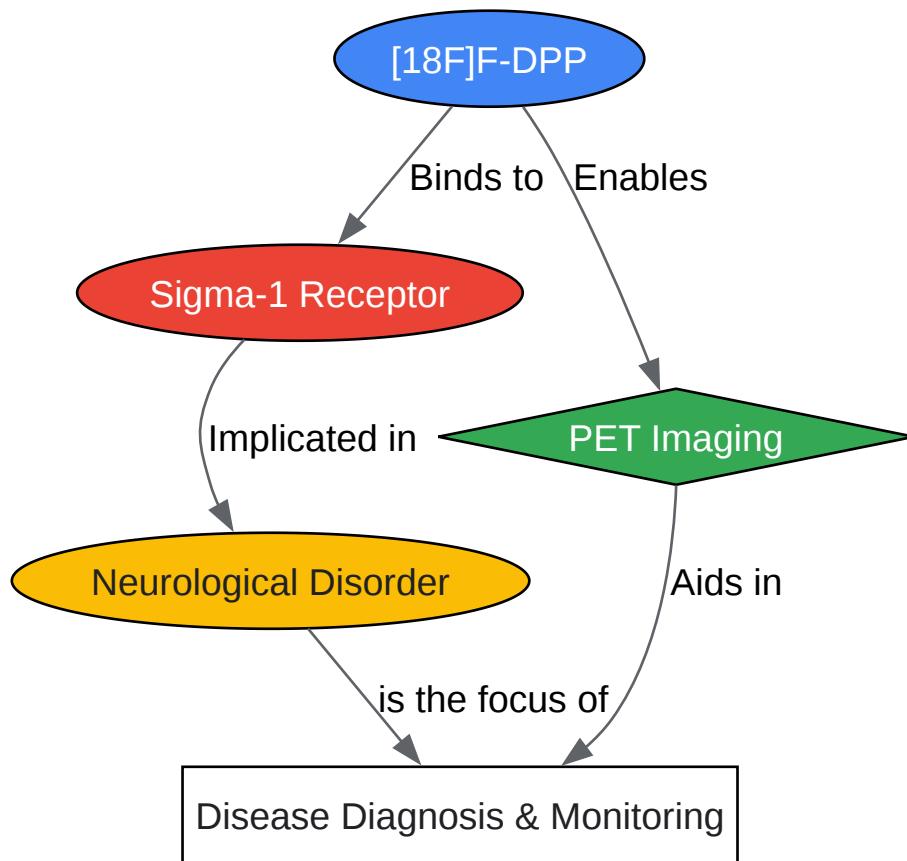
Procedure:

- Animal Preparation: Anesthetize the rodent and place it on the scanner bed. Insert a catheter into the tail vein for tracer injection.
- Transmission Scan: Perform a CT scan for attenuation correction.
- Tracer Injection: Inject a bolus of $[18\text{F}]\text{F-DPP}$ (approximately 10-15 MBq) through the tail vein catheter.

- Dynamic PET Scan: Start a dynamic PET scan immediately after injection and acquire data for 60-90 minutes.
- Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
- Data Analysis: Draw regions of interest (ROIs) on the reconstructed images over various brain regions and generate time-activity curves (TACs). Calculate standardized uptake values (SUVs) and target-to-background ratios.

Visualizations Signaling Pathway





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